N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide
Overview
Description
N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with an ethyl and methyl substituent on the phenyl ring, and a methylsulfanyl group attached to the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethyl-6-methylaniline and 2-(methylsulfanyl)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 2-ethyl-6-methylaniline and the carboxylic acid group of 2-(methylsulfanyl)benzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the amide bond formation under controlled temperature and pressure conditions.
Automated Purification Systems: Employing automated purification systems such as high-performance liquid chromatography (HPLC) to ensure consistent product quality.
Quality Control: Implementing rigorous quality control measures to monitor the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, bromine.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Nitrobenzene, halogenated benzene.
Scientific Research Applications
N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological studies to understand its interactions with various biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism, thereby exerting its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(2-methylphenyl)-2-(methylsulfanyl)benzamide: Similar structure but lacks the ethyl group on the phenyl ring.
N-(2-ethyl-6-methylphenyl)-2-(ethylsulfanyl)benzamide: Similar structure but has an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
N-(2-ethyl-6-methylphenyl)-2-(methylsulfanyl)benzamide is unique due to the specific combination of substituents on the phenyl ring and the presence of the methylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-4-13-9-7-8-12(2)16(13)18-17(19)14-10-5-6-11-15(14)20-3/h5-11H,4H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYPANXDDKVICR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=CC=C2SC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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